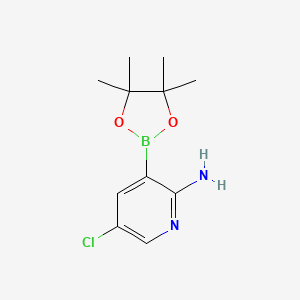![molecular formula C13H15BClF3O2 B6148589 2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2121512-57-8](/img/no-structure.png)
2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely a boronic ester, given the presence of the 1,3,2-dioxaborolane group. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a chloro and a trifluoromethyl group, and a 1,3,2-dioxaborolane ring substituted with four methyl groups .Chemical Reactions Analysis
Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the coupling of a boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-[5-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Applications
Organic Synthesis: Boronic acids and esters are widely used as reagents and catalysts in organic synthesis. The compound could potentially be used in the synthesis of complex organic molecules through reactions such as Suzuki coupling, which is a cross-coupling reaction used to form carbon-carbon bonds .
Medicinal Chemistry: Peptide boronic acids have applications in medicinal chemistry, including the identification of covalent reversible enzyme inhibitors. This compound may serve as a building block for developing new pharmaceuticals with improved efficacy and specificity .
Chemical Biology: In chemical biology, boronic acids can act as probes and sensors. The subject compound could be utilized in the detection of biomolecules or as a component in the development of biosensors .
Therapeutic Drugs: Boronic acids have therapeutic applications, particularly in the treatment of diseases like cancer. This compound might be explored for its potential use in drug formulations or as a precursor to active pharmaceutical ingredients .
Material Science: In material science, boronic acids can contribute to the creation of new materials with unique properties. The compound could be involved in the synthesis of polymers or other advanced materials that require specific functional groups for their properties .
Sensing Applications: Boronic acids are known for their utility in sensing applications due to their interactions with diols and strong Lewis bases. This compound could be part of sensors designed to detect environmental changes or specific chemical substances .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 2,4,5-trimethylphenol with boron tribromide to form 2,4,5-tribromomethylphenol. This intermediate is then reacted with 5-chloro-2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "2,4,5-trimethylphenol", "boron tribromide", "5-chloro-2-(trifluoromethyl)phenylboronic acid", "palladium catalyst" ], "Reaction": [ "Step 1: 2,4,5-trimethylphenol is reacted with boron tribromide to form 2,4,5-tribromomethylphenol.", "Step 2: 2,4,5-tribromomethylphenol is reacted with 5-chloro-2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to form the desired product, 2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] } | |
CAS-Nummer |
2121512-57-8 |
Produktname |
2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Molekularformel |
C13H15BClF3O2 |
Molekulargewicht |
306.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



